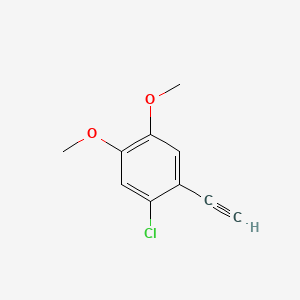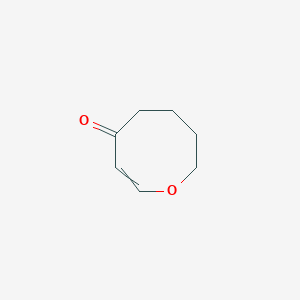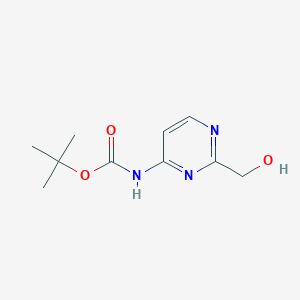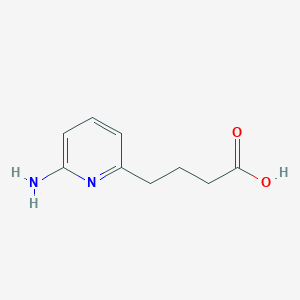
1-Chloro-2-ethynyl-4,5-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-ethynyl-4,5-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, an ethynyl group, and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-ethynyl-4,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, followed by a series of steps to introduce the ethynyl group and methoxy groups . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and specific solvents to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-ethynyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove or alter specific substituents.
Substitution: Common in aromatic compounds, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts like iron(III) chloride (FeCl3) for halogenation reactions.
Major Products Formed: The major products depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
1-Chloro-2-ethynyl-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-ethynyl-4,5-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in pi-stacking interactions, while the methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-Chloro-2,4-dimethoxybenzene
- 2-Chloro-1,4-dimethoxybenzene
- 4-Chloroveratrole
Comparison: 1-Chloro-2-ethynyl-4,5-dimethoxybenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of chlorine and methoxy groups also contributes to its unique properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
1-chloro-2-ethynyl-4,5-dimethoxybenzene |
InChI |
InChI=1S/C10H9ClO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h1,5-6H,2-3H3 |
Clave InChI |
FCBYPIQFMTWMAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C#C)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)

![[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride](/img/structure/B13451967.png)
![3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451970.png)

![5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13451981.png)


![2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid](/img/structure/B13451989.png)

![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13451995.png)

